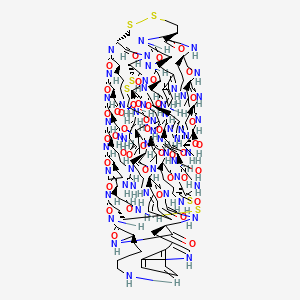
(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-CHMINACA metabolite M3A is a dihydroxylated metabolite produced during the metabolism of AB-CHMINACA in the liver. AB-CHMINACA is a synthetic cannabinoid that acts as a potent agonist of the central cannabinoid receptor 1 (CB1). The metabolite M3A is primarily used for forensic and research applications, and its physiological and toxicological properties are not well-known .
Scientific Research Applications
AB-CHMINACA metabolite M3A is primarily used in forensic and toxicological research to study the metabolism and detection of synthetic cannabinoids. It serves as an analytical reference standard for the identification and quantification of AB-CHMINACA and its metabolites in biological samples. This is crucial for forensic investigations and drug testing programs .
In addition to forensic applications, AB-CHMINACA metabolite M3A is used in pharmacological research to understand the effects of synthetic cannabinoids on the endocannabinoid system. This includes studying the binding affinities and activities of these compounds at cannabinoid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-CHMINACA involves the reaction of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with L-valine in the presence of coupling reagents. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for AB-CHMINACA and its metabolites are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimization for large-scale production. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AB-CHMINACA metabolite M3A undergoes various chemical reactions, including:
Oxidation: The introduction of hydroxyl groups during metabolism.
Reduction: Potential reduction of carbonyl groups.
Substitution: Possible substitution reactions involving the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include dihydroxylated derivatives of AB-CHMINACA, such as AB-CHMINACA metabolite M3A. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm their structures and purities .
Mechanism of Action
The mechanism of action of AB-CHMINACA metabolite M3A is not well-characterized. as a metabolite of AB-CHMINACA, it is likely to interact with the cannabinoid receptors, particularly CB1. AB-CHMINACA itself is a potent agonist of CB1, and its metabolites may retain some of this activity. The binding of these compounds to CB1 receptors can modulate various physiological processes, including pain perception, mood, and appetite .
Comparison with Similar Compounds
AB-CHMINACA metabolite M3A is similar to other synthetic cannabinoid metabolites, such as those of AB-FUBINACA and ADB-CHMINACA. These compounds share structural similarities, including the indazole core and the presence of hydroxyl groups. AB-CHMINACA metabolite M3A is unique in its specific dihydroxylation pattern and its metabolic pathway .
List of Similar Compounds
- AB-FUBINACA metabolite M2
- ADB-CHMINACA metabolite M1
- MDMB-CHMICA metabolite M4
- 5F-MDMB-PINACA metabolite M2
Conclusion
AB-CHMINACA metabolite M3A is a significant compound in the study of synthetic cannabinoids. Its synthesis, chemical reactions, and applications in forensic and pharmacological research make it a valuable tool for understanding the metabolism and effects of synthetic cannabinoids. Further research is needed to fully elucidate its mechanism of action and potential toxicological properties.
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.5 |
IUPAC Name |
(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)17(20(26)27)21-19(25)18-15-5-3-4-6-16(15)23(22-18)11-13-7-9-14(24)10-8-13/h3-6,12-14,17,24H,7-11H2,1-2H3,(H,21,25)(H,26,27)/t13?,14?,17-/m0/s1 |
InChI Key |
DGLBMACIGDZWJF-KVULBXGLSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Appearance |
Assay:≥98% (mixture of diastereomers)A crystalline solid |
Synonyms |
(1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carbonyl)-L-valine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




